molecular formula C7H15NO B8668378 Oxazolidine, 2,2,4,4-tetramethyl- CAS No. 57822-91-0

Oxazolidine, 2,2,4,4-tetramethyl-

Cat. No. B8668378
CAS RN: 57822-91-0
M. Wt: 129.20 g/mol
InChI Key: HKNQNRDBGNRLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazolidine, 2,2,4,4-tetramethyl- is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxazolidine, 2,2,4,4-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazolidine, 2,2,4,4-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57822-91-0

Product Name

Oxazolidine, 2,2,4,4-tetramethyl-

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,2,4,4-tetramethyl-1,3-oxazolidine

InChI

InChI=1S/C7H15NO/c1-6(2)5-9-7(3,4)8-6/h8H,5H2,1-4H3

InChI Key

HKNQNRDBGNRLRT-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(N1)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Firstly, the precursor compound (2,2,4,4-tetramethyl-1,3-oxazolidine was prepared. To 237 g (3.0 mole) of 2-amino-2-methyl-1-propanol, there was added approximately 750 ml of dry benzene containing 174 g (3.0 mole) of acetone.
Quantity
237 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 500 mL, three-necked flask with a reverse Dean-Stark trap is added 45 g (500 mmol) of 2-amino-2,2-dimethylethanol, 40 g (700 mmol) of acetone and 200 mL of methylene chloride. The reaction mixture is heated to reflux for 16 hours until no starting 2-amino-2,2-dimethylethanol is detected. The reaction mixture is allowed to cool to ambient temperature and is than concentrated under vacuum (200 mm Hg/30° C.) to give 50 g (77.5% yield) of a colorless liquid. The product is identified by mass spectroscopy (m/z=129) and 1Hnmr analysis.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77.5%

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